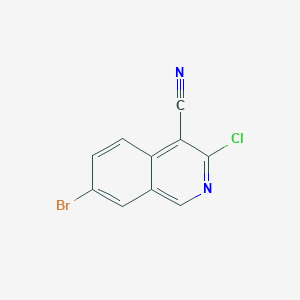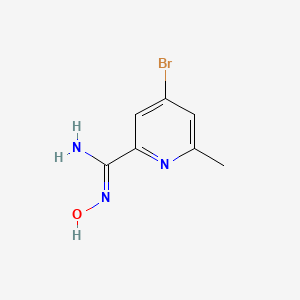
4-Bromo-5-(trifluoromethyl)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-(trifluoromethyl)isoquinoline is a heterocyclic aromatic compound that features a bromine atom and a trifluoromethyl group attached to an isoquinoline core. Isoquinolines are structural isomers of quinolines and are known for their presence in various natural products and biologically active molecules. The incorporation of bromine and trifluoromethyl groups into the isoquinoline structure imparts unique chemical and physical properties, making this compound of significant interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(trifluoromethyl)isoquinoline can be achieved through several methods. One common approach involves the bromination of isoquinoline derivatives. For instance, quinoline and isoquinoline can be brominated in high yield by heating their hydrochlorides with bromine in nitrobenzene . Another method involves the use of 2-alkynyl benzyl azides, which undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-5-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cross-Coupling Reactions: Palladium catalysts and organoboron reagents are typically used under mild conditions.
Major Products:
Substitution Reactions: Products include various substituted isoquinolines.
Cross-Coupling Reactions: Products include biaryl compounds and other complex structures.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-(trifluoromethyl)isoquinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Bromo-5-(trifluoromethyl)isoquinoline involves its interaction with various molecular targets and pathways. The presence of the bromine and trifluoromethyl groups can enhance the compound’s binding affinity to specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
4-Trifluoromethyl-3,4-dihydroisoquinoline: Synthesized via cyclization reactions and shares similar structural features.
4-Bromo-2-(trifluoromethyl)quinoline: Another compound with a bromine and trifluoromethyl group, but with a quinoline core.
Uniqueness: 4-Bromo-5-(trifluoromethyl)isoquinoline is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H5BrF3N |
|---|---|
Molekulargewicht |
276.05 g/mol |
IUPAC-Name |
4-bromo-5-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H5BrF3N/c11-8-5-15-4-6-2-1-3-7(9(6)8)10(12,13)14/h1-5H |
InChI-Schlüssel |
YMKJYGTYFYGAHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CN=CC(=C2C(=C1)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


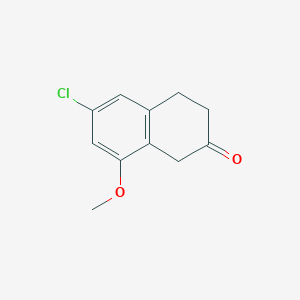
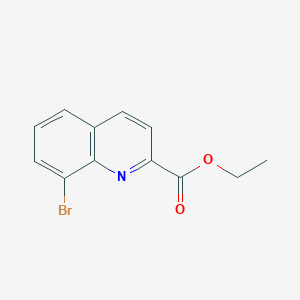
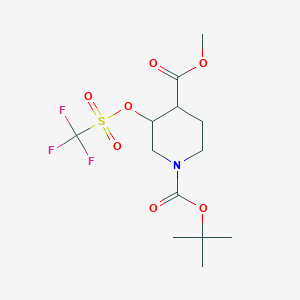
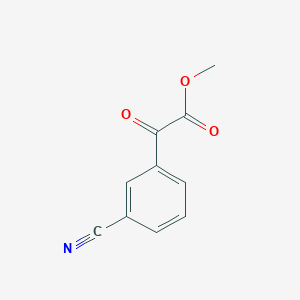
![7-Iodothieno[3,2-d]pyrimidine](/img/structure/B13669507.png)
![Ethyl 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate](/img/structure/B13669521.png)

![7-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13669529.png)
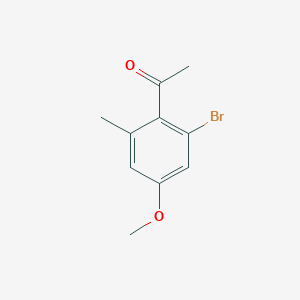
![6-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13669537.png)

